{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride
CAS No.:
Cat. No.: VC18376808
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.
![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride -](/images/structure/VC18376808.png)
Specification
Molecular Formula | C10H12FNO |
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Molecular Weight | 181.21 g/mol |
IUPAC Name | 1-[(4-fluorophenoxy)methyl]cyclopropan-1-amine |
Standard InChI | InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-7-10(12)5-6-10/h1-4H,5-7,12H2 |
Standard InChI Key | YZFYJWQFJPVSIF-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(COC2=CC=C(C=C2)F)N |
Introduction
Chemical Identity and Structural Characteristics
{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride belongs to the class of substituted cyclopropylamines, characterized by a three-membered cyclopropane ring fused to an amine group. The compound’s molecular formula is C₁₀H₁₃ClFNO, with a molar mass of 217.67 g/mol. Its IUPAC name, 1-[(4-fluorophenoxy)methyl]cyclopropan-1-amine hydrochloride, reflects the presence of a 4-fluorophenoxy methyl group attached to the cyclopropane ring and a protonated amine group stabilized as a hydrochloride salt.
Structural Representation
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SMILES:
C1CC1(COC2=CC=C(C=C2)F)N.Cl
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InChI Key:
QDHKBMYOCGEMPV-UHFFFAOYSA-N
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Canonical SMILES:
C1CC1(COC2=CC=C(C=C2)F)N.Cl
The cyclopropane ring introduces significant ring strain, which may influence the compound’s reactivity and binding affinity in biological systems. The 4-fluorophenoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration .
Table 1: Key Chemical Identifiers
Property | Value | Source |
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CAS Number | 1134672-71-1 | |
Molecular Formula | C₁₀H₁₃ClFNO | |
Molecular Weight | 217.67 g/mol | |
IUPAC Name | 1-[(4-fluorophenoxy)methyl]cyclopropan-1-amine hydrochloride | |
PubChem CID | 24206604 |
Physicochemical Properties
Spectroscopic Data
While specific NMR or IR data for this compound are unpublished, similar structures show characteristic signals:
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¹H NMR: Cyclopropane protons resonate near δ 0.8–1.2 ppm, while aromatic protons from the 4-fluorophenoxy group appear at δ 6.8–7.2 ppm .
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¹³C NMR: The cyclopropane carbons are observed at δ 8–12 ppm, with the fluorinated aromatic carbons at δ 115–160 ppm .
Pharmacological and Biological Activity
Preclinical Findings
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Receptor Binding: Fluorinated cyclopropylamines show selectivity for neurotransmitter receptors, including serotonin and dopamine transporters .
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Neuropharmacological Potential: Analogous compounds modulate acetylcholine release in hippocampal regions, suggesting applications in neurodegenerative diseases .
Table 2: Comparative Bioactivity of Analogous Compounds
Future Directions and Research Gaps
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Synthetic Optimization: Developing greener synthesis routes (e.g., catalytic cyclopropanation) could improve scalability.
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Pharmacokinetic Studies: Assessing oral bioavailability, half-life, and tissue distribution is critical for therapeutic development.
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Target Validation: High-throughput screening against GPCRs or ion channels may identify novel applications.
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